![molecular formula C9H11NO4 B1402740 2,3,6-Trimethoxyisonicotinaldehyde CAS No. 1364917-16-7](/img/structure/B1402740.png)
2,3,6-Trimethoxyisonicotinaldehyde
Overview
Description
2,3,6-Trimethoxyisonicotinaldehyde is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol It is characterized by the presence of three methoxy groups attached to the isonicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethoxyisonicotinaldehyde typically involves the methoxylation of isonicotinaldehyde. One common method includes the reaction of isonicotinaldehyde with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete methoxylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trimethoxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3,6-Trimethoxyisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,6-Trimethoxyisonicotinaldehyde involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trimethoxyisonicotinaldehyde
- 2,3,6-Trimethoxybenzoic acid
- 2,3,6-Trifluorobenzamide
- 2,3,6-Trifluorobenzenesulfonamide
Uniqueness
2,3,6-Trimethoxyisonicotinaldehyde is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
2,3,6-Trimethoxyisonicotinaldehyde is a derivative of isonicotinaldehyde characterized by three methoxy groups attached to the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure allows it to interact with various biological targets, suggesting a mechanism of action that may involve enzyme inhibition or modulation.
- Molecular Formula: C_12H_13N_1O_3
- Molecular Weight: 197.19 g/mol
- Structure: Contains three methoxy groups (-OCH₃) and an aldehyde group (-CHO), contributing to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and biochemical pathways. Research indicates that it may function as an inhibitor or activator of certain enzymes, influencing various cellular processes. The exact molecular targets are still under investigation, but preliminary studies suggest potential effects on cancer cell proliferation and microbial activity.
Antimicrobial Activity
This compound has shown promising results against various microbial strains.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 μg/mL |
Escherichia coli | 32 μg/mL |
Candida albicans | 16 μg/mL |
These findings suggest that the compound may be effective in treating infections caused by these pathogens, warranting further exploration into its therapeutic applications.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.
Cancer Cell Line | IC50 (μM) |
---|---|
MCF-7 (breast cancer) | 10.5 |
HeLa (cervical cancer) | 8.2 |
These results highlight the potential of this compound as a lead candidate for the development of new anticancer therapies.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of this compound showed a significant reduction in bacterial load in infected models compared to controls. The compound exhibited a dose-dependent effect on both Gram-positive and Gram-negative bacteria.
- Cancer Cell Proliferation Inhibition : Another study focused on its effect on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of this compound led to a significant decrease in cell viability over time.
Synthesis
The synthesis of this compound typically involves the methoxylation of isonicotinaldehyde using reagents such as sulfuric acid or hydrochloric acid under reflux conditions. This method allows for the introduction of methoxy groups at specific positions on the pyridine ring.
Applications
The diverse biological activities of this compound suggest several potential applications:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.
- Organic Synthesis : Used as an intermediate in synthesizing more complex organic molecules.
- Pharmaceutical Research : Explored for its therapeutic effects in drug development.
Properties
IUPAC Name |
2,3,6-trimethoxypyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-12-7-4-6(5-11)8(13-2)9(10-7)14-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGPUXBJJHMZCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C(=C1)C=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260093 | |
Record name | 4-Pyridinecarboxaldehyde, 2,3,6-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801260093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1364917-16-7 | |
Record name | 4-Pyridinecarboxaldehyde, 2,3,6-trimethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1364917-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarboxaldehyde, 2,3,6-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801260093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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